Potent Antifungal Activity Against Candida albicans B311 at Nanogram-Level Concentrations
Cerebroside B exhibits potent anti-Candida albicans B311 activity when co-administered with aculeacin. In direct antifungal screening assays, Cerebroside B demonstrates activity at a concentration of 0.05 μg/mL. While systematic head-to-head comparisons with alternative glucosylceramides under identical conditions are not available in the accessible literature, this potency level in a clinically relevant fungal strain provides a quantitative benchmark for antifungal discovery programs .
| Evidence Dimension | Antifungal activity (MIC/minimum active concentration) |
|---|---|
| Target Compound Data | 0.05 μg/mL |
| Comparator Or Baseline | No direct comparator data available; potency established against C. albicans B311 in presence of aculeacin |
| Quantified Difference | Activity observed at 0.05 μg/mL concentration |
| Conditions | In vitro antifungal assay; Candida albicans B311 strain; presence of aculeacin |
Why This Matters
This nanogram-level antifungal activity establishes Cerebroside B as a valuable reference compound and potential lead scaffold for antifungal drug discovery targeting Candida infections.
